(4E,10Z)-Tetradecadien-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

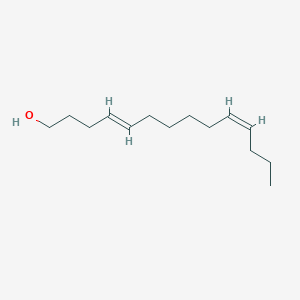

(4E,10Z)-Tetradecadien-1-ol is a chemical compound characterized by its two double bonds located at the fourth and tenth positions of a fourteen-carbon chain, with the double bonds in the E and Z configurations, respectively. This compound is a type of alcohol and is often found in nature as a component of insect pheromones, particularly in lepidopteran species.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4E,10Z)-Tetradecadien-1-ol typically involves stereoselective reactions to ensure the correct configuration of the double bonds. One common method includes the use of a Claisen rearrangement, which is highly stereoselective . Another approach involves the use of lithium in liquid ammonia to mediate the synthesis, which has been shown to be effective for producing the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The key to industrial synthesis is maintaining the stereochemical purity of the compound, which is crucial for its effectiveness as a pheromone.

Analyse Des Réactions Chimiques

Types of Reactions: (4E,10Z)-Tetradecadien-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a carbonyl group.

Reduction: The double bonds can be reduced to single bonds under hydrogenation conditions.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halides or other substituted derivatives.

Applications De Recherche Scientifique

(4E,10Z)-Tetradecadien-1-ol is widely used in scientific research due to its role as an insect pheromone. Its applications include:

Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.

Biology: Employed in studies of insect behavior and communication.

Industry: Used in the formulation of pheromone-based pest control products

Mécanisme D'action

The mechanism of action of (4E,10Z)-Tetradecadien-1-ol involves its interaction with specific receptors in insects. These receptors are typically located on the antennae and are highly sensitive to the compound, triggering behavioral responses such as attraction or mating behavior. The molecular targets are usually olfactory receptors that are part of the insect’s sensory system.

Comparaison Avec Des Composés Similaires

(4E,10Z)-Tetradecadien-1-yl acetate: Another component of insect pheromones with similar structural features but different functional groups.

(Z)-Tetradec-10-enyl acetate: A related compound with a single double bond and an acetate group.

Uniqueness: (4E,10Z)-Tetradecadien-1-ol is unique due to its specific double bond configuration and its role in insect communication. Its stereochemistry is crucial for its biological activity, making it distinct from other similar compounds that may not have the same level of specificity in their interactions with insect receptors.

Propriétés

IUPAC Name |

(4E,10Z)-tetradeca-4,10-dien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,10-11,15H,2-3,6-9,12-14H2,1H3/b5-4-,11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDIGWNEZAQDPJ-JWPKELMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCCCC=CCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\CCCC/C=C/CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride](/img/structure/B1145846.png)